2-(4-Methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one
Overview
Description
2-(4-Methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one is a useful research compound. Its molecular formula is C16H22N2O2 and its molecular weight is 274.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Activity
The compound 2-(4-Methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one and its derivatives have been explored for their potential as antihypertensive agents. Studies have shown that these compounds can act as alpha-adrenergic blockers with varying selectivity towards alpha 1- and alpha 2-adrenoceptors. This suggests their role in managing hypertension by influencing vascular resistance and cardiac output (Caroon et al., 1981).
Supramolecular Arrangements
Research into the molecular and crystal structures of diazaspiro[4.5]decan-1-one derivatives, including this compound, has provided insights into their supramolecular arrangements. These studies are crucial for understanding how the substituents on the cyclohexane ring influence the compound's physical properties and interactions (Graus et al., 2010).
Muscarinic Agonists
Some derivatives of diazaspiro[4.5]decan-1-one have been synthesized and evaluated as muscarinic agonists, which are compounds that can mimic the action of the neurotransmitter acetylcholine. These compounds have potential therapeutic applications in treating conditions like Alzheimer's disease and other cognitive disorders (Ishihara et al., 1992).
Prolyl Hydroxylase Inhibitors
Research has also focused on the use of diazaspiro[4.5]decan-1-one derivatives as inhibitors of the enzyme prolyl hydroxylase. This enzyme plays a role in the regulation of the hypoxia-inducible factor (HIF), which is crucial for cellular responses to low oxygen levels. Inhibiting this enzyme can have therapeutic implications in conditions like anemia and ischemic diseases (Deng et al., 2013).
T-Type Calcium Channel Antagonists
Compounds based on the diazaspiro[4.5]decan-1-one structure, including this compound, have been investigated as T-type calcium channel antagonists. These channels are involved in various physiological processes, including neuronal firing and cardiac muscle contraction, indicating the potential for these compounds in treating conditions like epilepsy and hypertension (Fritch & Krajewski, 2010).
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-14-5-3-13(4-6-14)11-18-10-8-16(15(18)19)7-2-9-17-12-16/h3-6,17H,2,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOCCEAZJSBPJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3(C2=O)CCCNC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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